

(8S,9R)-Cinchonan-9-ol IUPAC name and synonyms

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Compound of Interest

Compound Name: **Cinchonidine**

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An In-depth Technical Guide to (8S,9R)-Cinchonan-9-ol (**Cinchonidine**)

Introduction

(8S,9R)-Cinchonan-9-ol, more commonly known as **cinchonidine**, is a prominent member of the cinchona alkaloid family, extracted from the bark of the Cinchona tree. It is a diastereomer of cinchonine and a pseudo-enantiomer of quinidine. This versatile molecule has garnered significant attention in the scientific community, not only for its historical importance as an antimalarial agent but also for its contemporary applications as a chiral catalyst in asymmetric synthesis. This guide provides a comprehensive overview of **cinchonidine**, tailored for researchers, scientists, and drug development professionals. It delves into its chemical identity, physicochemical properties, biological activities, and its role in modern organic chemistry, supported by experimental protocols and pathway diagrams.

Chemical Identity: IUPAC Name and Synonyms

The formal IUPAC name for (8S,9R)-Cinchonan-9-ol is (R)-9a,10a-dimethyl-9a,10a-dihydro-10aH-phenanthren-8-ol.

Due to its complex structure and historical usage, it is known by a variety of synonyms.

Table 1: IUPAC Name and Synonyms for
(8S,9R)-Cinchonan-9-ol

Systematic IUPAC Name	(R)-INVALID-LINK--methanol
Common Name	Cinchonidine
Stereoisomer Designation	(8S,9R)-Cinchonidine; (-)-Cinchonidine; L-Cinchonidine
CAS Number	485-71-2
Other Synonyms	Cinchovatine, (8alpha,9R)-Cinchonan-9-ol, alpha-Quinidine

Physicochemical and Spectral Data

A summary of the key physicochemical properties of **cinchonidine** is provided in Table 2. This data is crucial for its application in both laboratory and industrial settings.

Table 2: Physicochemical Properties of
Cinchonidine

Property	Value
Molecular Formula	C ₁₉ H ₂₂ N ₂ O
Molar Mass	294.43 g/mol [1]
Appearance	White crystalline powder
Melting Point	204-205 °C[1]
Boiling Point	464.5 °C[1]
Density	1.2 g/mL[1]
Solubility in Water	Slightly soluble (0.25 g/L at 20 °C)[1]
pKa	pKa1 = 5.85, pKa2 = 9.92 (at 25 °C)

Spectral data is essential for the identification and characterization of **cinchonidine**. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for Cinchonidine

Spectroscopic Technique	Key Features
^{13}C NMR	Spectra available in public databases such as PubChem.
Mass Spectrometry (GC-MS)	Characteristic fragmentation pattern available in databases like SpectraBase[3].
Mass Spectrometry (LC-MS/MS)	Precursor ion and product ion data can be found in resources like PubChem[2].

Biological Activity and Signaling Pathways

Cinchonidine exhibits a range of biological activities, with its antimalarial and cardiac effects being the most notable.

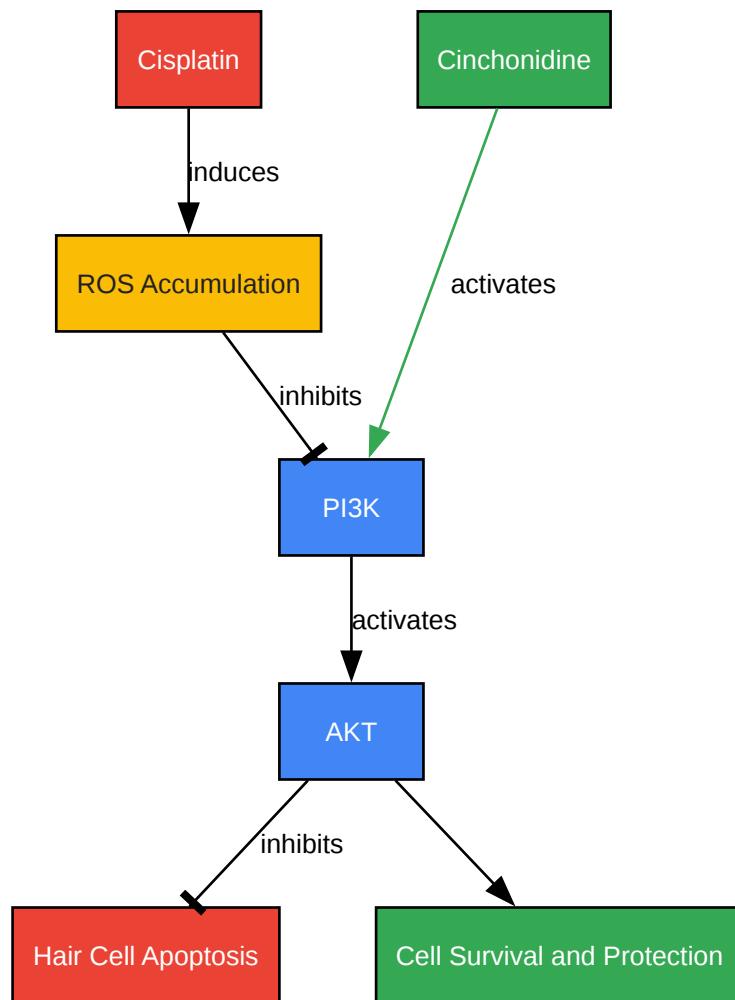
Table 4: Biological Activities of Cinchonidine

Activity	Description
Antimalarial	Cinchonidine demonstrates activity against <i>Plasmodium falciparum</i> , the parasite responsible for malaria. Its efficacy is generally considered to be less than that of quinine and quinidine[4][5].
Antiarrhythmic	It acts as a Class Ia antiarrhythmic agent by blocking sodium ion channels in myocardial cells[6]. This action slows the depolarization rate and prolongs the action potential duration.
Otoprotective	Recent studies have shown that cinchonidine can alleviate cisplatin-induced ototoxicity by regulating the PI3K-AKT signaling pathway[7][8]. It has been observed to reduce the accumulation of reactive oxygen species (ROS) and inhibit apoptosis in hair cells[7][8].

PI3K-AKT Signaling Pathway Modulation

Cinchonidine has been identified as a modulator of the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. In the context of cisplatin-induced ototoxicity, cisplatin leads to the accumulation of ROS, which in turn inhibits the PI3K-AKT pathway, leading to apoptosis of auditory hair cells. **Cinchonidine** can counteract this by activating the PI3K-AKT pathway, thereby protecting the cells from damage[7][8].

Cinchonidine's Protective Role in the PI3K-AKT Pathway

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Caption: **Cinchonidine** activates the PI3K-AKT pathway, mitigating cisplatin-induced apoptosis.

Application in Asymmetric Synthesis

Cinchonidine is a cornerstone in the field of asymmetric catalysis, where it is used to induce chirality in a wide array of chemical transformations^{[4][9][10][11]}. Its rigid molecular framework

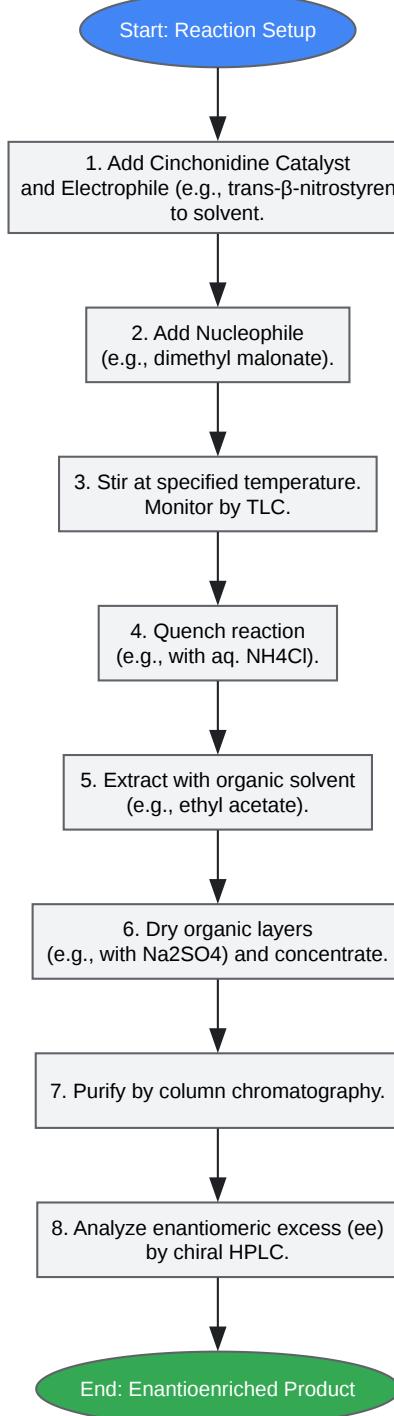
and strategically positioned functional groups (the quinuclidine nitrogen and the C9 hydroxyl group) allow for effective stereocontrol.

General Experimental Protocol: Asymmetric Michael Addition

The following is a generalized protocol for a **cinchonidine**-catalyzed asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This protocol is based on principles outlined in the literature for cinchona alkaloid catalysis.

Workflow for Asymmetric Michael Addition

Workflow for Cinchonidine-Catalyzed Asymmetric Synthesis

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